1’N-Benzyl Biotin
1’N-Benzyl Biotin
1’N-Benzyl Biotin is a biotin derivative used in the novel enantioselective syntheses of (+)-Biotin.
Brand Name:
Vulcanchem
CAS No.:
76335-62-1
VCID:
VC0196102
InChI:
InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)19(17(22)18-16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14-,16-/m0/s1
SMILES:
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3
Molecular Formula:
C17H22N2O3S
Molecular Weight:
334.4 g/mol
1’N-Benzyl Biotin
CAS No.: 76335-62-1
Impurities
VCID: VC0196102
Molecular Formula: C17H22N2O3S
Molecular Weight: 334.4 g/mol
Purity: > 95%
CAS No. | 76335-62-1 |
---|---|
Product Name | 1’N-Benzyl Biotin |
Molecular Formula | C17H22N2O3S |
Molecular Weight | 334.4 g/mol |
IUPAC Name | 5-[(3aR,6S,6aS)-3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid |
Standard InChI | InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)19(17(22)18-16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14-,16-/m0/s1 |
Standard InChIKey | MFFWFILLMGRYPI-DZKIICNBSA-N |
Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 |
SMILES | C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 |
Canonical SMILES | C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 |
Appearance | Off-White to Light Beige Solid |
Melting Point | 181-182°C |
Description | 1’N-Benzyl Biotin is a biotin derivative used in the novel enantioselective syntheses of (+)-Biotin. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | (3aS,4S,6aR)-Hexahydro-2-oxo-1-(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic Acid; 1-Benzyltetrahydro-2-oxo-thieno[3,4-d] imidazoline-4-valeric Acid |
PubChem Compound | 10314840 |
Last Modified | Nov 11 2021 |
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